3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate
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Overview
Description
3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate is an organic compound characterized by the presence of trifluoromethyl, chloro, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)phenyl acetic acid with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide intermediate. This intermediate is then treated with methylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methylsulfonyl group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the methylsulfonyl and anilinoacetate moieties.
4-Chloro-3-(trifluoromethyl)phenylacetic acid: Contains the trifluoromethyl and chloro groups but differs in the functional groups attached to the phenyl ring.
Uniqueness
3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate is unique due to the combination of trifluoromethyl, chloro, and methylsulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] 2-(4-chloro-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4S/c1-26(23,24)21(13-7-5-12(17)6-8-13)10-15(22)25-14-4-2-3-11(9-14)16(18,19)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHZVPQXOHNPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)OC1=CC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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